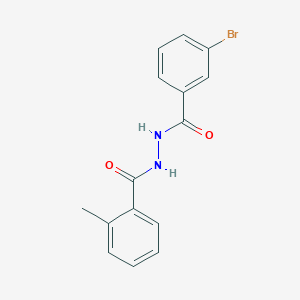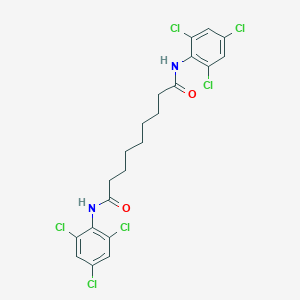![molecular formula C20H20N4O5S B464789 N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide CAS No. 289630-88-2](/img/structure/B464789.png)
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide, commonly known as DMSO2-phenylacetamide, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of sulfonamide compounds and is structurally similar to the well-known anti-inflammatory drug, sulindac.
Applications De Recherche Scientifique
Herbicidal Activity
Aryloxy-phenoxy propionates are a crucial class of herbicides due to their efficiency, broad spectrum, low toxicity, and selectivity. The compound falls into this category. Specifically, it inhibits acetyl-coenzyme A carboxylase, blocking fatty acid biosynthesis in plants. Preliminary bioassays indicate high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis at concentrations of 100 mg/L and 50 mg/L .
Iodine Adsorption
The compound’s porous organic polymers (POPs) exhibit iodine adsorption capacities. The specific surface area and iodine affinity sites play a crucial role in this property. Interestingly, the introduction of phosphorus atoms may impact the interaction with iodine .
Crystal Structure Studies
Researchers have investigated the crystal structure of a related compound, 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl) . These studies contribute to our understanding of the compound’s properties and behavior .
Environmental Contaminant Management
In the context of environmental detoxification, sulfonylurea herbicides like Bensulfuron-methyl (similar to our compound) have been studied for their degradation behavior in soils. Understanding their fate and impact is essential for sustainable management .
Biological Activity
Compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties often display excellent herbicidal activity. These groups are present in various super-efficient herbicides, emphasizing their biological significance .
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-19-13-17(22-20(23-19)29-2)24-30(26,27)16-10-8-15(9-11-16)21-18(25)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYOQQHTGLAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)
![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)
![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)
![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)
![5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464729.png)
![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)
![N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B464751.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B464755.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B464773.png)

![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B464794.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B464796.png)